4-bromo-1-isopropyl-5-methyl-1H-imidazole
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Overview
Description
4-Bromo-1-isopropyl-5-methyl-1H-imidazole is a heterocyclic organic compound featuring a five-membered ring structure with nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-isopropyl-5-methyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole core.
Introduction of Substituents: The isopropyl and methyl groups can be introduced through alkylation reactions. For instance, the imidazole ring can be alkylated using isopropyl bromide and methyl iodide in the presence of a strong base like sodium hydride.
Bromination: The final step involves the bromination of the imidazole ring. This can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-isopropyl-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, oxidation with hydrogen peroxide can introduce hydroxyl groups, while reduction with lithium aluminum hydride can remove the bromine atom.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling, allowing the formation of carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azido, cyano, or thiol derivatives.
Oxidation: Introduction of hydroxyl groups.
Reduction: Dehalogenated imidazole derivatives.
Coupling: Formation of biaryl or vinyl-imidazole compounds.
Scientific Research Applications
4-Bromo-1-isopropyl-5-methyl-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Chemical Synthesis: As a versatile intermediate, it is used in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism by which 4-bromo-1-isopropyl-5-methyl-1H-imidazole exerts its effects depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and modulating physiological responses.
Chemical Reactivity: The bromine atom and other substituents influence the compound’s reactivity, enabling selective interactions with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-imidazole: Lacks the isopropyl group, resulting in different reactivity and applications.
1-Isopropyl-5-methyl-1H-imidazole:
4-Chloro-1-isopropyl-5-methyl-1H-imidazole: Substitution of bromine with chlorine alters its reactivity and interaction with biological targets.
Uniqueness
4-Bromo-1-isopropyl-5-methyl-1H-imidazole is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the bromine atom allows for versatile synthetic modifications, while the isopropyl and methyl groups influence its steric and electronic characteristics, making it valuable in diverse research applications.
Properties
IUPAC Name |
4-bromo-5-methyl-1-propan-2-ylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-5(2)10-4-9-7(8)6(10)3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNGDFHVKXSLEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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